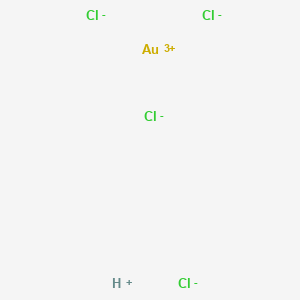![molecular formula C12H14MnO12 B1144370 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese CAS No. 16351-10-3](/img/structure/B1144370.png)
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese is a complex compound that combines the properties of a furan derivative with manganese
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese typically involves the reaction of a furan derivative with manganese salts under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality and yield of the compound.
化学反应分析
Types of Reactions
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of manganese.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of substituted furan derivatives.
科学研究应用
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a component in specialized industrial processes.
作用机制
The mechanism by which 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes, facilitating redox reactions and other biochemical processes. The compound’s ability to donate and accept electrons makes it a versatile agent in various chemical and biological contexts.
相似化合物的比较
Similar Compounds
Similar compounds include other furan derivatives and manganese complexes, such as:
- 2,3-dihydroxy-2H-furan-5-one
- Manganese(II) acetate
- Manganese(III) oxide
Uniqueness
What sets 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese apart is its unique combination of a furan ring with multiple hydroxyl groups and a manganese center. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
16351-10-3 |
|---|---|
分子式 |
C12H14MnO12 |
分子量 |
405.17 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;manganese(2+) |
InChI |
InChI=1S/2C6H8O6.Mn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |
InChI 键 |
RSYSVNVHLXTDIR-ZZMNMWMASA-L |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Mn] |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


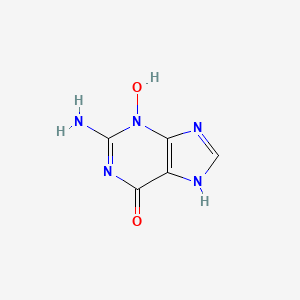
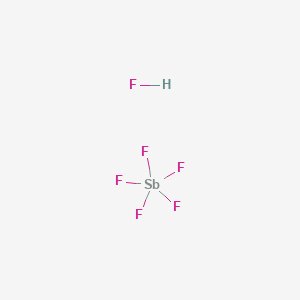
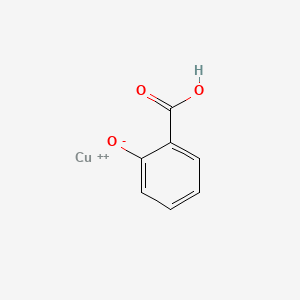
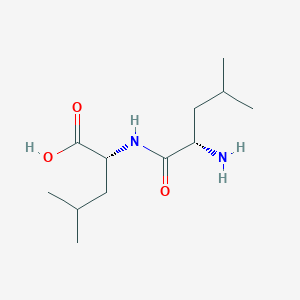

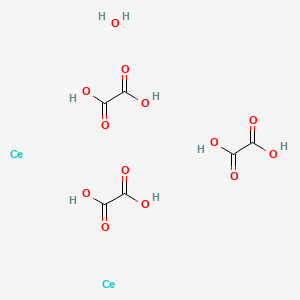

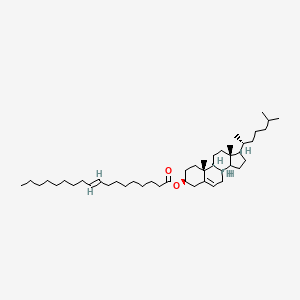
![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)
